Comprehensive NMR Spectral Analysis and Experimental Methodologies for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone
Comprehensive NMR Spectral Analysis and Experimental Methodologies for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide
Executive Summary & Chemical Context
In modern medicinal chemistry and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (CAS: 1354705-81-9) is a precisely engineered building block designed for orthogonal reactivity. The C4-iodo position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C5-acetyl group provides a handle for subsequent condensation, reduction, or olefination reactions.
For researchers synthesizing or utilizing this intermediate, unambiguous structural elucidation is critical. Regioisomerism (e.g., distinguishing C4-iodination from C3-iodination) can derail downstream synthetic pathways. This guide provides an in-depth, causality-driven reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, coupled with self-validating experimental protocols to ensure absolute data integrity.
Structural Elucidation: High-Resolution NMR Spectral Data
The spectral assignments below are synthesized from empirical NMR additivity rules and established chemical shift databases for halogenated heterocycles [1, 2]. All data assumes acquisition in deuterated chloroform (CDCl 3 ) at 298 K.
1 H NMR Spectral Data and Causality
The 1 H NMR spectrum of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is relatively simple but highly diagnostic due to the specific electronic environments created by the N1-ethyl and C5-acetyl groups.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.50 | Singlet (s) | 1H | - | Pyrazole C3-H |
| 4.42 | Quartet (q) | 2H | 7.2 | N1-CH 2 CH 3 (Ethyl) |
| 2.62 | Singlet (s) | 3H | - | C5-C(=O)CH 3 (Acetyl) |
| 1.45 | Triplet (t) | 3H | 7.2 | N1-CH 2 CH 3 (Ethyl) |
Mechanistic Causality & Insights:
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C3-H Singlet (7.50 ppm): As the only proton remaining on the heteroaromatic ring, it appears as a sharp singlet. It is highly deshielded by the adjacent sp 2 nitrogen (N2) and the aromatic ring current. The lack of coupling confirms complete substitution at the C4 and C5 positions.
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N1-Methylene Deshielding (4.42 ppm): Typically, an N-ethyl methylene group on a pyrazole appears around 4.10–4.20 ppm. Here, it is shifted further downfield to ~4.42 ppm. This is caused by the magnetic anisotropy and steric crowding of the adjacent C5-carbonyl oxygen, which forces the ethyl group into a conformation that exposes it to the deshielding cone of the C=O double bond.
13 C NMR Spectral Data and Causality
The 13 C NMR spectrum provides the definitive proof of regiochemistry, primarily driven by the unique shielding properties of the iodine atom.
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 190.5 | Quaternary (C=O) | C5-C (=O)CH 3 (Acetyl Carbonyl) |
| 141.2 | Tertiary (CH) | Pyrazole C 3 |
| 138.4 | Quaternary (C) | Pyrazole C 5 |
| 62.5 | Quaternary (C-I) | Pyrazole C 4 (Iodo-substituted) |
| 48.6 | Secondary (CH 2 ) | N1-C H 2 CH 3 (Ethyl) |
| 29.8 | Primary (CH 3 ) | C5-C(=O)C H 3 (Acetyl Methyl) |
| 15.8 | Primary (CH 3 ) | N1-CH 2 C H 3 (Ethyl Methyl) |
Mechanistic Causality & Insights:
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The Heavy Atom Effect (62.5 ppm): The most critical diagnostic peak in this spectrum is the C4 carbon. Unsubstituted pyrazole C4 carbons typically resonate between 105–110 ppm. However, the attachment of iodine—a large, highly polarizable atom with a massive electron cloud—induces a profound diamagnetic shielding effect via spin-orbit coupling [1, 3]. This shifts the C4 signal drastically upfield to ~62.5 ppm. Observing a quaternary carbon in this aliphatic region is the absolute confirmation of C4-iodination.
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and trustworthiness, NMR acquisition must follow a self-validating system . The following protocol guarantees that the magnetic field is homogenous, the sample is pristine, and the resulting data is artifact-free.
Step-by-Step Methodology
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Sample Preparation (Gravimetric Precision):
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Weigh exactly 15.0–20.0 mg of the analyte.
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Dissolve the compound in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference [2].
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Validation Check: Filter the solution through a tightly packed glass-wool plug into a 5 mm precision NMR tube. Particulate matter causes localized magnetic susceptibility gradients, ruining resolution.
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Probe Tuning and Matching (ATM):
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Execute Automated Tuning and Matching (ATM) for both 1 H and 13 C channels.
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Causality: Proper tuning ensures maximum Radio Frequency (RF) pulse delivery and optimal signal-to-noise (S/N) ratio, which is critical for detecting the quaternary C4 and C5 carbons.
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Locking and Gradient Shimming:
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Lock the spectrometer to the deuterium ( 2 H) frequency of CDCl 3 .
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Perform 3D gradient shimming (Z1–Z5 axis).
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Self-Validating Metric: The Full Width at Half Maximum (FWHH) of the TMS singlet must be < 1.0 Hz . If it is wider, the magnetic field is inhomogeneous and shimming must be repeated.
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Acquisition Parameters:
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1 H NMR: 16–32 scans, 30° pulse angle, relaxation delay (D1) of 1.5 s, acquisition time of 3.0 s.
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13 C NMR: 512–1024 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, with WALTZ-16 broad-band proton decoupling.
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Data Processing:
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Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.
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Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm and the center line of the CDCl 3 triplet to 77.16 ppm.
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Downstream Application: Cross-Coupling Workflow
The primary utility of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is its participation in palladium-catalyzed cross-coupling reactions. The diagram below illustrates a standard Suzuki-Miyaura workflow.
Analytical Insight: Upon successful cross-coupling, the diagnostic C4 13 C NMR peak will shift dramatically from the shielded ~62.5 ppm region downfield to ~115–125 ppm, validating the loss of the iodine atom and the formation of the new C-C bond.
Figure 1: Suzuki-Miyaura cross-coupling workflow utilizing the C4-iodo pyrazole precursor.
References
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Title: 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: NMR Spectroscopy :: 1H and 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]
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Title: Practical Synthesis of Pyrazol-4-thiols (Supporting Information for Pyrazole NMR Shifts) Source: ChemRxiv URL: [Link]
